molecular formula C12H19N5 B11730483 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856041-31-0

1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11730483
CAS No.: 1856041-31-0
M. Wt: 233.31 g/mol
InChI Key: BFAUBMOUJMOAPV-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substitution pattern, offers potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in these interactions are often related to signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and propyl group enhance its versatility in various applications .

Properties

CAS No.

1856041-31-0

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-5-17-9-11(8-14-17)7-13-12-6-10(2)15-16(12)3/h6,8-9,13H,4-5,7H2,1-3H3

InChI Key

BFAUBMOUJMOAPV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=CC(=NN2C)C

Origin of Product

United States

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